

# Spectroscopic Characterization of 5-Amino-7-azaindole: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Amino-7-azaindole

Cat. No.: B019720

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **5-Amino-7-azaindole**, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic data and detailed experimental protocols for the comprehensive analysis of this compound.

## Core Spectroscopic Data

The structural elucidation and confirmation of **5-Amino-7-azaindole** (C<sub>7</sub>H<sub>7</sub>N<sub>3</sub>, MW: 133.15 g/mol) are achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.<sup>[1]</sup> The quantitative data obtained from these methods are summarized below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of **5-Amino-7-azaindole**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **5-Amino-7-azaindole**

| Proton             | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------|----------------------------------|--------------|---------------------------|
| H-1 (NH-indole)    | 11.04                            | s (br)       | -                         |
| H-6                | 7.70                             | d            | 2.4                       |
| H-2                | 7.27-7.18                        | m            | -                         |
| H-4                | 7.08                             | d            | 2.3                       |
| H-3                | 6.22-6.06                        | m            | -                         |
| NH <sub>2</sub> -5 | 4.62                             | s (br)       | -                         |

Solvent: DMSO-d<sub>6</sub>;  
Spectrometer  
Frequency: 300  
MHz[2]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **5-Amino-7-azaindole**

While specific experimental data for the <sup>13</sup>C NMR of **5-Amino-7-azaindole** is not readily available in the reviewed literature, expected chemical shift ranges for the carbon atoms can be predicted based on the analysis of similar azaindole derivatives. Aromatic carbons in azaindole structures typically resonate between 100 and 150 ppm. The carbon atoms adjacent to nitrogen atoms will exhibit shifts in the higher end of this range.

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of **5-Amino-7-azaindole**.

Table 3: High-Resolution Mass Spectrometry Data for **5-Amino-7-azaindole**

| Ion                | Calculated m/z | Found m/z |
|--------------------|----------------|-----------|
| [M+H] <sup>+</sup> | 134.0718       | 133.9     |

Ionization Mode: Electrospray  
(ESI)[2]

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the **5-Amino-7-azaindole** molecule. The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory.

Table 4: Characteristic IR Absorption Bands for **5-Amino-7-azaindole** (Predicted)

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type | Functional Group                          |
|--------------------------------|----------------|-------------------------------------------|
| 3400-3200                      | N-H stretch    | Amine (NH <sub>2</sub> ) and Indole (N-H) |
| 3100-3000                      | C-H stretch    | Aromatic C-H                              |
| 1650-1580                      | N-H bend       | Amine (NH <sub>2</sub> )                  |
| 1600-1450                      | C=C stretch    | Aromatic ring                             |
| 1300-1000                      | C-N stretch    | Aromatic amine                            |

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent. Aromatic amines typically exhibit absorption bands in the 200-700 nm range.[3] For 7-azaindole derivatives, the absorption spectra are known to be red-shifted compared to tryptophan.[4]

Table 5: UV-Vis Absorption Data for **5-Amino-7-azaindole** (Predicted)

| Solvent         | $\lambda_{\text{max}}$ (nm) |
|-----------------|-----------------------------|
| Methanol        | ~280-320                    |
| Dichloromethane | ~280-320                    |

## Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided below.

### NMR Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Instrumentation:

- Bruker AVANCE III HD 500 spectrometer or equivalent.[\[5\]](#)
- 5 mm CryoProbe or standard broadband probe.[\[5\]](#)

Sample Preparation:

- Accurately weigh approximately 10 mg of **5-Amino-7-azaindole**.[\[5\]](#)
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: Standard single-pulse ( zg) sequence.[\[5\]](#)
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

- Reference: The residual solvent peak of DMSO-d<sub>6</sub> is used as an internal reference ( $\delta$  = 2.50 ppm).

<sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Spectral Width: 0-200 ppm.
- Reference: The solvent peak of DMSO-d<sub>6</sub> is used as an internal reference ( $\delta$  = 39.5 ppm).

## Mass Spectrometry (High-Resolution)

Objective: To determine the accurate mass and confirm the elemental composition.

Instrumentation:

- Q-Exactive Orbitrap mass spectrometer (Thermo Scientific) or equivalent, equipped with a Heated Electrospray Ionization (HESI) source.

Sample Preparation:

- Prepare a stock solution of **5-Amino-7-azaindole** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu$ g/mL with the mobile phase.

Acquisition Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 100-500.
- Resolution: 70,000 or higher.
- Data Analysis: The acquired spectrum is analyzed to determine the monoisotopic mass of the protonated molecule [M+H]<sup>+</sup> and compared with the theoretical mass.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

- Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.[\[6\]](#)

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol.
- Place a small amount of solid **5-Amino-7-azaindole** powder directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Scan Range: 4000-600  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## UV-Vis Spectroscopy

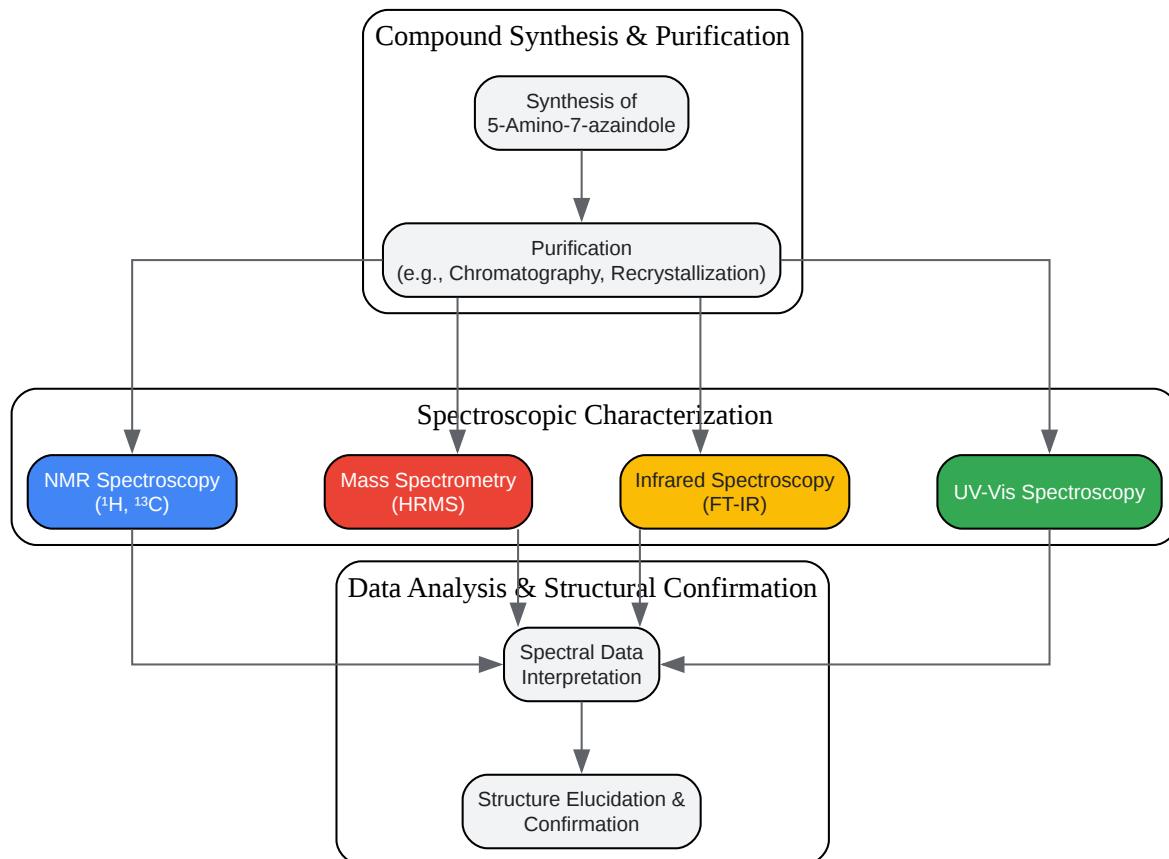
Objective: To determine the electronic absorption properties.

Instrumentation:

- Shimadzu UV-140 double beam spectrophotometer or equivalent.[\[7\]](#)

Sample Preparation:

- Prepare a stock solution of **5-Amino-7-azaindole** in a UV-grade solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
- Prepare a series of dilutions from the stock solution to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0. A typical final concentration is around 10  $\mu$ g/mL.


#### Acquisition Parameters:

- Scan Range: 200-800 nm.
- Blank: Use the same solvent as used for the sample solution as a blank to zero the instrument.
- Cuvette: Use a 1 cm path length quartz cuvette.
- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the resulting spectrum.

## Visualizations

### Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a synthesized compound such as **5-Amino-7-azaindole**.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1H-pyrrolo(2,3-b)pyridin-5-amine | C7H7N3 | CID 11715187 - PubChem  
[pubchem.ncbi.nlm.nih.gov]

- 2. 5-Amino-7-azaindole CAS#: 100960-07-4 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cris.unibo.it [cris.unibo.it]
- 6. The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity - Organic & Biomolecular Chemistry (RSC Publishing)  
DOI:10.1039/C3OB41798K [pubs.rsc.org]
- 7. arcjournals.org [arcjournals.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Amino-7-azaindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b019720#spectroscopic-characterization-of-5-amino-7-azaindole\]](https://www.benchchem.com/product/b019720#spectroscopic-characterization-of-5-amino-7-azaindole)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)